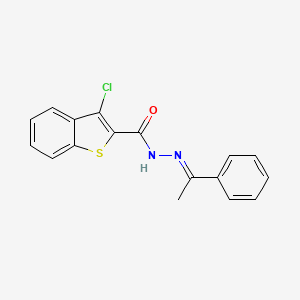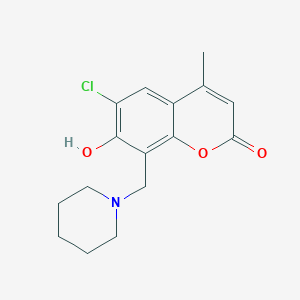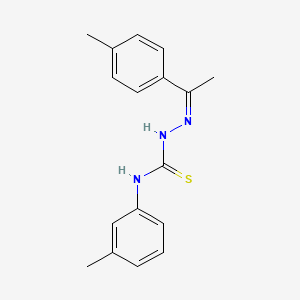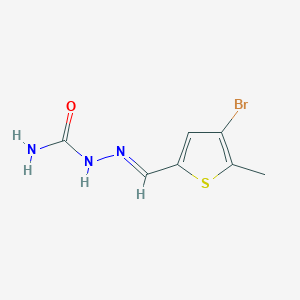
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide (CPBC) is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antiviral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has also been found to possess potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza A virus.
Wirkmechanismus
The mechanism of action of 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cancer cell proliferation, inflammation, and viral replication. 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation. Moreover, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Finally, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been shown to inhibit the replication of viruses by targeting various viral proteins.
Biochemical and Physiological Effects:
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been shown to exert various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Finally, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been found to suppress inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has several advantages for lab experiments, including its high potency, selectivity, and stability. Moreover, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide is relatively easy to synthesize and can be obtained in high yields and purity. However, 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has great potential for future therapeutic applications. Further research is needed to elucidate the exact mechanism of action of 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide and to identify its molecular targets. Moreover, the pharmacokinetics and toxicity of 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide need to be thoroughly evaluated to determine its safety and efficacy in vivo. Finally, the development of novel formulations and delivery systems for 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide may enhance its bioavailability and therapeutic efficacy.
Synthesemethoden
3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide can be synthesized by the reaction of 3-chlorobenzothiophene-2-carbohydrazide with 1-phenylethylidene under appropriate reaction conditions. The synthesis method has been optimized to achieve high yields and purity of the final product. The chemical structure of 3-chloro-N'-(1-phenylethylidene)-1-benzothiophene-2-carbohydrazide has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
3-chloro-N-[(E)-1-phenylethylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11(12-7-3-2-4-8-12)19-20-17(21)16-15(18)13-9-5-6-10-14(13)22-16/h2-10H,1H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXEXZBIAXOJY-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(1-phenylethylidene)-1-benzo[b]thiophene-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)

![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)


![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)